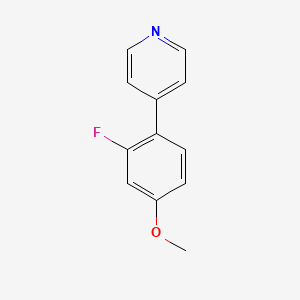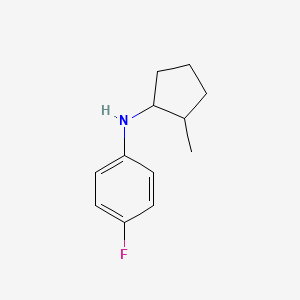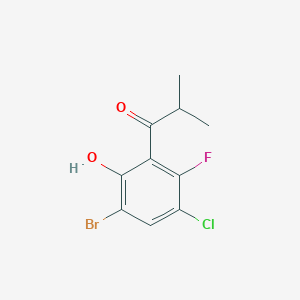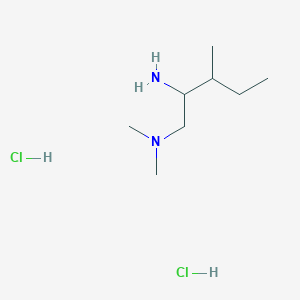
4-(2-Fluoro-4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-4-methoxyphenyl)pyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method typically employs a boron reagent and a halogenated pyridine derivative under mild reaction conditions .
Another method involves the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or CsSO₄F. These reactions are usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives.
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Fluorinated pyridines are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule. The methoxy group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a fluorine atom and a pyridine ring but has a trifluoromethyl group instead of a methoxy group.
4-(Trifluoromethyl)pyridine: Similar to 4-(2-Fluoro-4-methoxyphenyl)pyridine, this compound has a trifluoromethyl group attached to the pyridine ring.
Uniqueness
This compound is unique due to the specific combination of a fluorine atom and a methoxy group on the phenyl ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry. The presence of the methoxy group can enhance the compound’s solubility and reactivity compared to its trifluoromethyl analogs.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10FNO/c1-15-10-2-3-11(12(13)8-10)9-4-6-14-7-5-9/h2-8H,1H3 |
InChI Key |
HGCPYCYPFRBNLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)


![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)
![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13290105.png)
![1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13290113.png)
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B13290117.png)
![(3-Ethoxypropyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13290125.png)
![N-[(2,5-difluorophenyl)methyl]thiolan-3-amine](/img/structure/B13290133.png)

![5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole](/img/structure/B13290139.png)
![2-[1-(Hydroxymethyl)cyclobutyl]propan-2-ol](/img/structure/B13290140.png)

